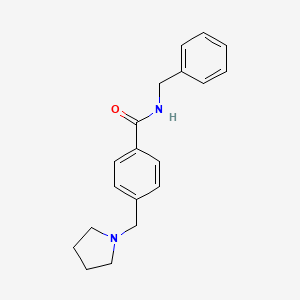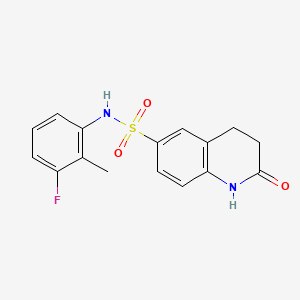
N-benzyl-4-(1-pyrrolidinylmethyl)benzamide
Descripción general
Descripción
N-benzyl-4-(1-pyrrolidinylmethyl)benzamide, also known as BPBM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BPBM is a small molecule that belongs to the class of benzamides and has a molecular weight of 311.4 g/mol.
Mecanismo De Acción
The mechanism of action of N-benzyl-4-(1-pyrrolidinylmethyl)benzamide is not fully understood, but it is believed to involve the modulation of dopamine receptor function. N-benzyl-4-(1-pyrrolidinylmethyl)benzamide has been shown to selectively bind to the dopamine D3 receptor and modulate its activity. This results in the regulation of dopamine signaling, which is involved in the regulation of reward, motivation, and addiction.
Biochemical and Physiological Effects
N-benzyl-4-(1-pyrrolidinylmethyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to modulate dopamine receptor function, which is involved in the regulation of reward and motivation. N-benzyl-4-(1-pyrrolidinylmethyl)benzamide has also been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In addition, N-benzyl-4-(1-pyrrolidinylmethyl)benzamide has been shown to have neuroprotective effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of N-benzyl-4-(1-pyrrolidinylmethyl)benzamide is its selectivity for the dopamine D3 receptor. This makes it a valuable tool in the study of dopamine receptor function and its role in various neurological disorders such as addiction and schizophrenia. N-benzyl-4-(1-pyrrolidinylmethyl)benzamide also has potential applications in cancer research due to its ability to inhibit the growth of certain cancer cell lines.
However, one of the limitations of N-benzyl-4-(1-pyrrolidinylmethyl)benzamide is its low solubility in aqueous solutions. This can make it difficult to use in certain lab experiments, and may require the use of organic solvents. In addition, the mechanism of action of N-benzyl-4-(1-pyrrolidinylmethyl)benzamide is not fully understood, which can make it difficult to interpret the results of certain experiments.
Direcciones Futuras
There are several future directions for the study of N-benzyl-4-(1-pyrrolidinylmethyl)benzamide. One potential direction is the development of new drugs based on the structure of N-benzyl-4-(1-pyrrolidinylmethyl)benzamide. N-benzyl-4-(1-pyrrolidinylmethyl)benzamide has been shown to have potential applications in cancer research, and the development of new drugs based on its structure could lead to the development of more effective anticancer drugs.
Another future direction is the study of the mechanism of action of N-benzyl-4-(1-pyrrolidinylmethyl)benzamide. The exact mechanism of action of N-benzyl-4-(1-pyrrolidinylmethyl)benzamide is not fully understood, and further research is needed to elucidate its mode of action.
Finally, the potential applications of N-benzyl-4-(1-pyrrolidinylmethyl)benzamide in the treatment of neurological disorders such as addiction and schizophrenia should be further explored. N-benzyl-4-(1-pyrrolidinylmethyl)benzamide has been shown to selectively bind to the dopamine D3 receptor, which is involved in the regulation of reward and motivation. This makes it a potential candidate for the development of new drugs for the treatment of these disorders.
Conclusion
In conclusion, N-benzyl-4-(1-pyrrolidinylmethyl)benzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. N-benzyl-4-(1-pyrrolidinylmethyl)benzamide has been shown to selectively bind to the dopamine D3 receptor, which is involved in the regulation of reward and motivation. This makes it a valuable tool in the study of dopamine receptor function and its role in various neurological disorders such as addiction and schizophrenia. N-benzyl-4-(1-pyrrolidinylmethyl)benzamide also has potential applications in cancer research due to its ability to inhibit the growth of certain cancer cell lines. The development of new drugs based on the structure of N-benzyl-4-(1-pyrrolidinylmethyl)benzamide and the further study of its mechanism of action are potential future directions for research on this compound.
Aplicaciones Científicas De Investigación
N-benzyl-4-(1-pyrrolidinylmethyl)benzamide has been studied for its potential applications in various scientific research fields. One of the primary applications of N-benzyl-4-(1-pyrrolidinylmethyl)benzamide is in the study of dopamine receptors. N-benzyl-4-(1-pyrrolidinylmethyl)benzamide has been shown to selectively bind to the dopamine D3 receptor, which is involved in the regulation of reward and motivation. This makes N-benzyl-4-(1-pyrrolidinylmethyl)benzamide a valuable tool in the study of dopamine receptor function and its role in various neurological disorders such as addiction and schizophrenia.
N-benzyl-4-(1-pyrrolidinylmethyl)benzamide has also been studied for its potential applications in cancer research. It has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This makes N-benzyl-4-(1-pyrrolidinylmethyl)benzamide a potential candidate for the development of new anticancer drugs.
Propiedades
IUPAC Name |
N-benzyl-4-(pyrrolidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c22-19(20-14-16-6-2-1-3-7-16)18-10-8-17(9-11-18)15-21-12-4-5-13-21/h1-3,6-11H,4-5,12-15H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRZIOQOSBSOEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(dimethylamino)sulfonyl]-N-{2-[(isobutylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B4439967.png)
![1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]-4-ethylpiperazine hydrochloride](/img/structure/B4439970.png)
![3-methyl-N-(2-methylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4439977.png)
![1-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-(4-morpholinyl)-2-oxoethanone](/img/structure/B4439978.png)
![N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B4439995.png)
![N-benzyl-N,2-dimethyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440002.png)
![3-amino-N-(5-fluoro-2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440011.png)
![1-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B4440017.png)
![5-{2-[2-(1H-imidazol-1-yl)ethoxy]-3-methoxyphenyl}-4-phenyl-1H-imidazole](/img/structure/B4440022.png)
![3-oxo-N-(tetrahydro-2-furanylmethyl)-2,3,6,7-tetrahydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-8-sulfonamide](/img/structure/B4440025.png)

![1-(4-fluorophenyl)-4-[3-(4-methylphenyl)propanoyl]piperazine](/img/structure/B4440036.png)